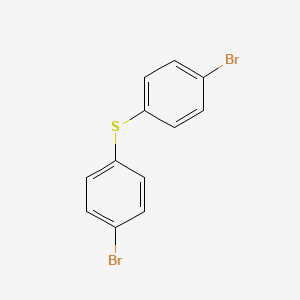

Bis(4-bromophenyl) sulphide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-bromophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPVCAXOQZIJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871019 | |

| Record name | Bis(4-bromophenyl) sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-78-0 | |

| Record name | 1,1′-Thiobis[4-bromobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfide, bis(p-bromophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-bromophenyl) sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-bromophenyl) sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Bis(4-bromophenyl) sulphide from Diphenyl Sulfoxide

This document provides a comprehensive overview of the chemical synthesis of bis(4-bromophenyl) sulphide, with a primary focus on the direct conversion from diphenyl sulfoxide. This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic pathway.

Introduction

This compound is a diaryl sulfide compound characterized by two 4-bromophenyl groups attached to a sulfur atom. This and similar halogenated diaryl sulfides are valuable intermediates in organic synthesis, often serving as precursors for more complex molecules in materials science and pharmaceutical development. The synthesis route starting from diphenyl sulfoxide is a notable transformation as it involves both electrophilic aromatic substitution (bromination) and reduction of the sulfoxide group in a single process.

Primary Synthetic Route: Direct Conversion of Diphenyl Sulfoxide

The most direct method for synthesizing this compound from diphenyl sulfoxide involves a reaction with bromine in a heated solution of aqueous acetic acid. This process concurrently achieves both the bromination of the aromatic rings at the para positions and the reduction of the sulfoxide to a sulfide.

The overall transformation can be visualized as a one-pot reaction where diphenyl sulfoxide is converted to the target product, this compound.

The following protocol is based on the procedure described by Tagaki et al.[1][2].

-

Reaction Setup: In a suitable reaction vessel, dissolve diphenyl sulfoxide in a mixture of glacial acetic acid and water.

-

Reagent Addition: Add a one-mole equivalent of bromine to the solution.

-

Reaction Conditions: Heat the reaction mixture to approximately 100°C.

-

Reaction Time: Maintain the temperature and stir the mixture for a sufficient duration to ensure the reaction goes to completion (e.g., several hours). The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture and quench with water. The crude product, this compound, will precipitate.

-

Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of n-hexane and benzene)[1].

The reaction has been reported to proceed with high efficiency, converting nearly all of the starting material into the desired product.

| Parameter | Value | Reference |

| Starting Material | Diphenyl Sulfoxide | [1] |

| Product | Bis(p-bromophenyl) sulfide | [1] |

| Reagents | Bromine (1 mole eq.), Acetic Acid, Water | [1][3] |

| Temperature | ~100°C | [1][3] |

| Conversion | Quantitative | [1] |

Alternative Synthetic Considerations

While the direct conversion is highly efficient, it is useful to understand related transformations. For instance, the synthesis of bis(4-bromophenyl) sulfoxide can be achieved through the oxidation of this compound[4]. A variety of reducing agents are known to convert sulfoxides to sulfides, such as bis(catecholato)diboron (B2cat2), which offers high chemoselectivity and tolerance for various functional groups[5]. However, for the specific conversion from diphenyl sulfoxide to this compound, the direct method described above is the most atom-economical and straightforward approach.

Conclusion

The synthesis of this compound from diphenyl sulfoxide is effectively achieved through a one-pot reaction with bromine in aqueous acetic acid at an elevated temperature[1][3]. This method is advantageous due to its high conversion rate and operational simplicity. The provided protocol and data serve as a valuable resource for chemists requiring this specific diaryl sulfide for further synthetic applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. (PDF) The Reaction of Diphenyl Sulfoxide With Bromine in [research.amanote.com]

- 3. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]

- 4. Bis(4-bromophenyl) sulfoxide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Bis(4-bromophenyl) sulphide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the experimental procedure for the synthesis of Bis(4-bromophenyl) sulphide, a key intermediate in the development of various organic compounds. The following sections detail the synthetic pathway, experimental protocols, and characterization data for this compound.

Synthetic Pathway

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of a 4-halosubstituted benzene with a sulfur source. One practical approach utilizes 1-bromo-4-chlorobenzene and sodium sulfide nonahydrate in a polar aprotic solvent.

The proposed reaction mechanism involves the nucleophilic attack of the hydrosulfide ion (HS⁻), generated in situ from sodium sulfide, on the electron-deficient carbon atom of 1-bromo-4-chlorobenzene. The reaction is facilitated by the use of a high-boiling point solvent and elevated temperatures.

Below is a logical workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

1-bromo-4-chlorobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

N-methyl-2-pyrrolidone (NMP)

-

Toluene

-

Methanol

-

Deionized water

Procedure:

-

A mixture of 1-bromo-4-chlorobenzene (e.g., 1.0 eq), sodium sulfide nonahydrate (e.g., 0.6 eq), and N-methyl-2-pyrrolidone (NMP) as the solvent is prepared in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

-

The reaction mixture is heated to a temperature of 180-200°C with constant stirring.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The crude product is precipitated by the addition of water to the reaction mixture.

-

The precipitate is collected by filtration and washed thoroughly with water and then with methanol to remove unreacted starting materials and inorganic byproducts.

-

The crude product is then purified by recrystallization from a suitable solvent, such as toluene or ethanol, to yield pure this compound.

-

The purified product is dried under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 1-bromo-4-chlorobenzene | 1.0 equivalent |

| Sodium sulfide nonahydrate | 0.6 equivalents |

| Reaction Conditions | |

| Solvent | N-methyl-2-pyrrolidone (NMP) |

| Temperature | 180-200°C |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₁₂H₈Br₂S |

| Molecular Weight | 344.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110-112°C |

| Yield | |

| Typical Yield | 80-90% |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic signals for the aromatic carbons, including the carbon atom attached to the sulfur atom and the carbon atoms attached to the bromine atoms.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the C-S stretching vibration and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

1H NMR Characterization of Bis(4-bromophenyl) sulphide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) characterization of Bis(4-bromophenyl) sulphide. The document details the expected 1H NMR spectral data, a complete experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and its corresponding NMR signals. This guide is intended to assist researchers in the unequivocal identification and characterization of this compound, which is a common building block in organic synthesis and drug discovery.

1H NMR Spectral Data Summary

The 1H NMR spectrum of this compound is characterized by its simplicity, arising from the molecule's symmetry. The two phenyl rings are chemically equivalent, as are the protons on each ring relative to their counterparts on the other ring. This results in a spectrum displaying two distinct signals, both of which are doublets due to ortho-coupling.

The quantitative 1H NMR data for this compound, acquired in deuterated chloroform (CDCl3) at 400 MHz, is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.47 | Doublet (d) | 8.6 | 4H | Ha |

| 7.21 | Doublet (d) | 8.6 | 4H | Hb |

Experimental Protocol

The following protocol outlines the methodology for the acquisition of a high-resolution 1H NMR spectrum of this compound.

2.1 Materials and Equipment

-

This compound (solid)

-

Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

2.2 Sample Preparation

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS as an internal standard to the vial.

-

Securely cap the vial and vortex the mixture until the solid is completely dissolved. The solution should be clear and free of any particulate matter.

-

Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

2.3 NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and desired resolution.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl3

-

Number of Scans (NS): 16

-

Acquisition Time (AQ): 4.096 s

-

Relaxation Delay (D1): 1.0 s

-

Pulse Width (P1): 9.0 µs

-

Spectral Width (SW): 20 ppm

-

Temperature: 298 K

2.4 Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.

Visualization of 1H NMR Signaling

The following diagram illustrates the structure of this compound and the relationship between the chemically distinct protons and their corresponding signals in the 1H NMR spectrum.

A Technical Guide to the 13C NMR Spectral Analysis of Bis(4-bromophenyl) sulphide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of Bis(4-bromophenyl) sulphide. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this document presents predicted 13C NMR chemical shifts based on established substituent effects and data from analogous structures. It also outlines a detailed experimental protocol for acquiring a 13C NMR spectrum of this and similar aromatic sulphide compounds.

Introduction to 13C NMR Spectroscopy of Aromatic Sulphides

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of a molecule.[1][2] For symmetrical molecules like this compound, the number of unique carbon signals in the spectrum reveals the molecular symmetry. The chemical shift of each carbon atom is influenced by its local electronic environment, including the effects of electronegative atoms and aromatic ring currents.[2][3] In this compound, the sulphur atom and the bromine atoms are key substituents that dictate the chemical shifts of the aromatic carbons.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the known effects of sulphur and bromine substituents on a benzene ring. The bromine atom is known to have a "heavy atom effect," which can cause an upfield shift for the ipso-carbon (the carbon directly attached to the bromine).[4] The sulphur atom, acting as a substituent, will also influence the chemical shifts of the aromatic carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm (in CDCl3) | Rationale |

| C1 (C-S) | 135-140 | The carbon atom directly attached to the sulphur is expected to be deshielded. |

| C2/C6 (C-H) | 132-135 | These carbons are ortho to the sulphur and meta to the bromine, leading to a downfield shift. |

| C3/C5 (C-H) | 128-132 | These carbons are meta to the sulphur and ortho to the bromine. |

| C4 (C-Br) | 120-125 | The ipso-carbon attached to the bromine is expected to be shielded due to the heavy atom effect.[4] |

Note: These are predicted values and may differ from experimental results.

Below is a diagram illustrating the chemical structure of this compound with the carbon atoms labeled for reference.

Caption: Chemical structure of this compound with labeled carbon atoms.

Experimental Protocol for 13C NMR Spectroscopy

This section details a general procedure for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] Modern spectrometers often use the residual solvent peak as a secondary reference.[6] For CDCl3, the residual CHCl3 peak appears at 77.16 ppm in the 13C NMR spectrum.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment.[7] These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Purpose |

| Spectrometer Frequency | ≥ 100 MHz for 13C | Higher field strength provides better signal dispersion and sensitivity. |

| Pulse Program | Standard 1D 13C with proton decoupling | To obtain a spectrum with single lines for each unique carbon. |

| Acquisition Time (at) | 1-2 seconds | The duration for which the signal is detected. |

| Relaxation Delay (d1) | 2-5 seconds | Allows for the relaxation of carbon nuclei between pulses, crucial for quantitative analysis if needed. |

| Number of Scans (ns) | 128 to 1024 (or more) | Due to the low natural abundance of 13C (1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (sw) | 0 - 220 ppm | To cover the typical range of chemical shifts for organic molecules.[1] |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.

Logical Workflow for 13C NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the 13C NMR spectrum.

Caption: Workflow for 13C NMR spectral analysis.

Conclusion

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Bis(4-bromophenyl) sulphide

For Immediate Release

[CITY, STATE] – In the intricate world of analytical chemistry, understanding the behavior of molecules under mass spectrometry is paramount for structural elucidation and identification. This technical guide delves into the mass spectrometry fragmentation of Bis(4-bromophenyl) sulphide, a diaryl sulphide of interest to researchers in materials science and drug development. While a publicly available, detailed mass spectrum with quantitative fragment abundances remains elusive in major databases, this paper constructs a predictive fragmentation pathway based on established principles of mass spectrometry and analysis of analogous compounds.

Core Concepts in Fragmentation

Electron Ionization (EI) mass spectrometry typically involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). This ion is often unstable and undergoes a series of fragmentation events, breaking down into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint, offering clues to the original structure.

For this compound, the molecular ion is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately equal abundance). This would result in a triplet of peaks for the molecular ion (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) and any bromine-containing fragments.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses. The sulphur atom and the aromatic rings are the primary sites for charge localization and bond cleavage.

A proposed fragmentation scheme is as follows:

-

Initial Ionization : Formation of the molecular ion, C₁₂H₈Br₂S⁺˙.

-

C-S Bond Cleavage : The weakest bonds in the molecular ion are the carbon-sulfur bonds. Cleavage of one of these bonds can lead to the formation of a bromophenylthioyl cation ([BrC₆H₄S]⁺) or a bromophenyl cation ([BrC₆H₄]⁺) with the corresponding radical loss.

-

Loss of Sulphur : Expulsion of a neutral sulphur atom from the molecular ion could lead to the formation of a dibromobiphenyl cation ([C₁₂H₈Br₂]⁺˙).

-

Loss of Bromine : Cleavage of a carbon-bromine bond could result in the loss of a bromine radical (Br˙), forming a [M-Br]⁺ ion.

-

Aromatic Ring Fragmentation : At higher energies, the aromatic rings themselves can fragment, leading to the loss of smaller neutral species like acetylene (C₂H₂) or hydrogen cyanide (HCN) if rearranged, though this is less common for stable aromatic systems.

Data Presentation

Due to the absence of publicly available quantitative data, the following table is presented as a template for researchers who acquire a mass spectrum of this compound. The predicted major fragments are listed, but their relative abundances are unknown.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 342/344/346 | Molecular Ion | [C₁₂H₈Br₂S]⁺˙ | Isotopic triplet due to two Br atoms. |

| 263/265 | [M - Br]⁺ | [C₁₂H₈BrS]⁺ | Loss of a bromine radical. |

| 187/189 | Bromophenylthioyl cation | [C₆H₄BrS]⁺ | Cleavage of a C-S bond. |

| 156/158 | Bromophenyl cation | [C₆H₄Br]⁺ | Cleavage of a C-S bond and loss of S. |

| 108 | Phenylthioyl cation | [C₆H₄S]⁺ | Loss of both bromine atoms. |

| 76 | Benzene cation | [C₆H₄]⁺ | Fragmentation of the bromophenyl group. |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³²S). The presence of ⁸¹Br will result in corresponding peaks at m/z + 2.

Experimental Protocols

A standard protocol for obtaining the mass spectrum of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 50-500.

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS.

Visualization of Fragmentation Pathways

The logical flow of the predicted fragmentation cascade can be visualized using a directed graph. This diagram illustrates the primary fragmentation steps from the molecular ion.

Caption: Predicted EI fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted pathways and to populate the data table with accurate relative abundances. The protocols and visualizations presented herein offer a robust framework for researchers undertaking such an analysis.

Unraveling the Crystalline Architecture of Bis(4-bromophenyl) Sulphide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystal structure determination of Bis(4-bromophenyl) sulphide, a molecule of interest in various chemical and pharmaceutical research fields. A comprehensive search of crystallographic databases, however, reveals a critical distinction: while extensive data is available for the closely related Bis(4-bromophenyl) disulfide, the crystal structure of this compound (monosulfide) has not been publicly reported. This guide will therefore present the available crystallographic data for Bis(4-bromophenyl) disulfide as a valuable comparative reference, alongside a discussion of the monosulfide's known properties and the general experimental workflows for crystal structure determination.

Compound Identification and Properties

A key point of clarification is the distinction between the sulphide and disulfide forms of Bis(4-bromophenyl).

-

This compound: Contains a single sulfur atom bridging the two phenyl rings.

-

Bis(4-bromophenyl) disulfide: Features a disulfide bond (S-S) connecting the two phenyl moieties.

-

Molecular Formula: C₁₂H₈Br₂S₂

-

CAS Number: 5335-84-2

-

Crystal Structure of Bis(4-bromophenyl) Disulfide

The following crystallographic data has been reported for Bis(4-bromophenyl) disulfide. This information provides insight into the molecular packing and conformation of a closely related structure.

Crystallographic Data

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Ccc2 |

| Unit Cell Dimensions | |

| a (Å) | 7.7242 |

| b (Å) | 28.033 |

| c (Å) | 5.9565 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1289.4 |

| Z | 4 |

| Temperature (K) | Not reported |

| Radiation type | Not reported |

| Wavelength (Å) | Not reported |

Data obtained from the Crystallography Open Database (COD) entry 4518724.

Experimental Protocols

While a specific protocol for the single-crystal growth of this compound is not available due to the absence of its crystal structure in public databases, a general workflow for such a determination can be outlined. This process is broadly applicable to small organic molecules.

Synthesis and Crystallization

The synthesis of diaryl sulfides can often be achieved through cross-coupling reactions. For crystallization, a common technique is slow evaporation from a suitable solvent.

General Procedure:

-

Synthesis: A plausible synthetic route to this compound would involve the reaction of 4-bromothiophenol with 1-bromo-4-iodobenzene under appropriate catalytic conditions.

-

Purification: The crude product would be purified using techniques such as column chromatography to achieve high purity, which is crucial for successful crystallization.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by dissolving the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) and allowing the solvent to evaporate slowly at a constant temperature.

X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the final, accurate crystal structure.

Visualizations

The following diagrams illustrate the general workflow for crystal structure determination and the molecular structures of both the sulphide and disulfide.

Caption: Experimental workflow for crystal structure determination.

Caption: 2D structures of the sulphide and disulfide.

Conclusion

While the crystal structure of this compound remains to be determined and reported in publicly accessible databases, the detailed crystallographic information for the closely related Bis(4-bromophenyl) disulfide provides a valuable point of reference for researchers in the field. The general experimental protocols outlined in this guide are fundamental to the process of crystal structure determination and can be applied to a wide range of small molecules. The elucidation of the crystal structure of the monosulfide would be a valuable addition to the scientific literature, allowing for a direct comparison of the conformational and packing differences between these two related sulfur-containing aromatic compounds.

References

An In-depth Technical Guide to the Solubility of Bis(4-bromophenyl) sulphide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(4-bromophenyl) sulphide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for the experimental determination of this property. Included are the known physical characteristics of the compound, a detailed, best-practice experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Compound Overview: this compound

This compound, also known as 4,4'-dibromodiphenyl sulfide, is an organosulfur compound with the chemical formula (BrC₆H₄)₂S. Its physical and chemical properties are crucial for its application in various fields, including as an intermediate in organic synthesis. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value |

| CAS Number | 3393-78-0 |

| Molecular Formula | C₁₂H₈Br₂S |

| Molecular Weight | 344.06 g/mol |

| Appearance | White to almost white powder/crystal |

| Melting Point | 113-117 °C |

| Purity | >98.0% (GC) |

Solubility Profile

To address this gap, this guide provides a detailed experimental protocol for researchers to determine the solubility of this compound in solvents of interest. The following table (Table 2) is provided as a template for recording experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Acetone | 25 | Data not available | Data not available |

| e.g., Chloroform | 25 | Data not available | Data not available |

| e.g., Dichloromethane | 25 | Data not available | Data not available |

| e.g., Ethanol | 25 | Data not available | Data not available |

| e.g., Ethyl Acetate | 25 | Data not available | Data not available |

| e.g., Hexane | 25 | Data not available | Data not available |

| e.g., Methanol | 25 | Data not available | Data not available |

| e.g., Toluene | 25 | Data not available | Data not available |

| e.g., Tetrahydrofuran | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following protocol details a reliable and widely used method for determining the thermodynamic solubility of a solid compound in an organic solvent: the isothermal saturation method followed by gravimetric analysis .[3][4][5][6][7]

3.1. Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is carefully separated from the undissolved solid. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance (accurate to at least 0.1 mg)

-

Drying oven

-

Desiccator

3.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter that is also at the experimental temperature.

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a glass petri dish or beaker).

-

Record the exact mass of the container with the solution.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent in a well-ventilated oven or a vacuum oven is recommended).

-

Once all the solvent has evaporated, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Mass of solute = (Mass of container + dried solute) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + dried solute)

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides the necessary tools for researchers to accurately determine the solubility of this compound in various organic solvents, thereby facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Bis(4-bromophenyl) sulphide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and composition of materials. In the context of pharmaceutical and materials science, TGA provides critical data on decomposition temperatures, residual mass, and the kinetics of thermal degradation. For a compound such as Bis(4-bromophenyl) sulphide, TGA can elucidate its thermal stability, which is vital for understanding its potential applications and limitations in various formulations and processes.

Hypothetical Thermogravimetric Analysis of this compound

While specific experimental data is unavailable, a hypothetical TGA profile for this compound can be projected based on its molecular structure. The compound consists of two bromophenyl rings linked by a sulfide bridge. The thermal stability will be influenced by the strength of the C-S and C-Br bonds, as well as the stability of the aromatic rings. Decomposition would likely proceed through the cleavage of these bonds, potentially releasing brominated and sulfur-containing volatile products.

The following table summarizes hypothetical quantitative data from a TGA experiment on this compound. These values are for illustrative purposes to demonstrate the typical data generated from a TGA experiment.

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temperature (T_onset) | 320 °C | 310 °C |

| Peak Decomposition Temperature (T_peak) | 350 °C | 340 °C |

| Temperature at 50% Mass Loss (T_50%) | 365 °C | 355 °C |

| Residual Mass at 600 °C | 15% | 5% |

Note: The lower decomposition temperatures and residual mass in an air atmosphere are anticipated due to oxidative degradation processes.

Generalized Experimental Protocol for TGA

This section details a generalized methodology for conducting a thermogravimetric analysis of a solid organic compound like this compound.

-

Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Pans: Alumina or platinum crucibles.

-

Sample: High-purity this compound powder.

-

Purge Gas: High-purity nitrogen (for inert atmosphere) and dry air (for oxidative atmosphere).

-

Instrument Preparation: The TGA instrument is turned on and allowed to stabilize. The balance is tared to zero.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a tared TGA crucible.

-

Loading the Sample: The crucible containing the sample is placed onto the TGA balance mechanism within the furnace.

-

Setting Experimental Parameters: The desired experimental parameters are programmed into the instrument's software. A typical temperature program involves an initial isothermal period at a low temperature (e.g., 30 °C) to stabilize the sample weight, followed by a linear heating ramp to a final temperature (e.g., 600 °C). The heating rate is typically set between 10-20 °C/min. The purge gas (nitrogen or air) is set to a constant flow rate (e.g., 50 mL/min).

-

Running the Experiment: The experiment is initiated. The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: Upon completion of the experiment, the resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures, and the percentage of residual mass. The derivative of the TGA curve (DTG curve) is often used to identify the temperature of the maximum rate of mass loss.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a thermogravimetric analysis experiment.

Caption: General workflow for a thermogravimetric analysis experiment.

Logical Relationships in Thermal Decomposition

The thermal decomposition of this compound is expected to involve a series of chemical reactions. The following diagram illustrates a simplified logical relationship of the potential decomposition process.

Caption: Simplified logical pathway for thermal decomposition.

Bis(4-bromophenyl) sulphide melting point and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and analysis of bis(4-bromophenyl) sulfide. The information is intended to support research and development activities where this compound may be used as a chemical intermediate or for other scientific applications.

Compound Identification and Physical Properties

Bis(4-bromophenyl) sulfide is an aromatic sulfide with the chemical formula C₁₂H₈Br₂S. It is important to distinguish this compound from its oxidized analogues, bis(4-bromophenyl) disulfide (C₁₂H₈Br₂S₂) and bis(4-bromophenyl) sulfone (C₁₂H₈Br₂O₂S), as their physical and chemical properties differ significantly.

The key physical and chemical properties of bis(4-bromophenyl) sulfide are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | bis(4-bromophenyl) sulfide | |

| Synonyms | 4,4'-Dibromodiphenyl sulfide, Thiobis(4-bromobenzene) | |

| CAS Number | 3393-78-0 | |

| Molecular Formula | C₁₂H₈Br₂S | |

| Molecular Weight | 344.06 g/mol | |

| Melting Point | 113.0 - 117.0 °C | |

| Boiling Point | 210 °C at 3 mmHg | |

| Appearance | White to almost white powder/crystal | |

| Purity | >98.0% (by GC) |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of bis(4-bromophenyl) sulfide are provided below. These protocols are representative of standard laboratory practices.

Synthesis of Bis(4-bromophenyl) sulfide

The synthesis of symmetrical diaryl sulfides such as bis(4-bromophenyl) sulfide can be achieved through several methods, including palladium-catalyzed C-S coupling reactions. The following is a representative protocol.[1]

Reaction: 2 eq. 4-Bromoiodobenzene + Na₂S₂O₃ --(Pd@COF-TB, DIPEA, DMF, 120 °C)--> Bis(4-bromophenyl) sulfide

Materials:

-

4-Bromoiodobenzene

-

Sodium thiosulfate (Na₂S₂O₃)

-

Pd@COF-TB (palladium nanocatalyst supported on a covalent organic framework)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous NaCl solution

-

Anhydrous sodium sulfate

-

Schlenk tube

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

To a Schlenk tube, add 4-bromoiodobenzene (2.0 mmol), sodium thiosulfate (4.0 mmol), Pd@COF-TB catalyst (40 mg), and DIPEA (4.0 mmol).

-

Add anhydrous DMF (6.0 mL) to the Schlenk tube under a nitrogen atmosphere.

-

Stir the reaction mixture at 120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding water (6 mL).

-

Extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic extracts and wash with saturated aqueous NaCl solution (3 x 5 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

To obtain high-purity bis(4-bromophenyl) sulfide, the crude product from the synthesis can be purified by recrystallization.

Materials:

-

Crude bis(4-bromophenyl) sulfide

-

A suitable solvent or solvent system (e.g., ethanol, or a mixture like hexane/dichloromethane)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove all traces of the solvent.

Melting Point Determination

The melting point is a crucial physical property for confirming the identity and purity of the synthesized compound. The capillary method is a standard technique for this determination.

Materials:

-

Purified bis(4-bromophenyl) sulfide

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the purified sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube by tapping the open end into the powder. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate until the temperature is about 15-20 °C below the expected melting point (113-117 °C).

-

Reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample. A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.

Biological Activity and Signaling Pathways

As of the current literature, bis(4-bromophenyl) sulfide is primarily utilized as a chemical intermediate in organic synthesis. There is no significant evidence to suggest its direct involvement in specific biological signaling pathways or notable biological activity. Its structural analogues, particularly those with sulfone or hydroxyl moieties, have been investigated for various biological properties. However, for bis(4-bromophenyl) sulfide itself, the primary area of interest for researchers, particularly in drug development, lies in its utility as a building block for more complex molecules.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Synthesis workflow for bis(4-bromophenyl) sulfide.

Caption: Purification by recrystallization workflow.

Caption: Workflow for melting point determination.

References

Reactivity of the Sulfide Bridge in Bis(4-bromophenyl) sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-bromophenyl) sulfide is a diaryl sulfide that serves as a versatile intermediate in organic synthesis and materials science. The reactivity of its central sulfide bridge is of significant interest, allowing for the targeted synthesis of various derivatives, including sulfoxides and sulfones, which are important pharmacophores and building blocks. This technical guide provides a comprehensive overview of the key reactions involving the sulfide linkage of bis(4-bromophenyl) sulfide, including detailed experimental protocols, quantitative data, and workflow visualizations.

Core Reactivities of the Sulfide Bridge

The sulfur atom in bis(4-bromophenyl) sulfide possesses lone pairs of electrons, making it susceptible to a range of chemical transformations. The primary reactivities of the sulfide bridge can be categorized as follows:

-

Oxidation: The most common reaction, where the sulfide is oxidized to form a sulfoxide and subsequently a sulfone. This transformation significantly alters the electronic and steric properties of the molecule.

-

Reduction: The reverse of oxidation, where the corresponding sulfoxide can be reduced back to the sulfide.

-

C-S Bond Cleavage: Under specific conditions, the carbon-sulfur bonds can be cleaved, offering pathways to form new C-C or C-heteroatom bonds.

-

Coordination to Metals: The sulfur atom can act as a ligand, coordinating to transition metals to form various metal complexes.

Oxidation of Bis(4-bromophenyl) sulfide

The oxidation of bis(4-bromophenyl) sulfide proceeds in a stepwise manner, first to bis(4-bromophenyl) sulfoxide and then to bis(4-bromophenyl) sulfone. The choice of oxidant and reaction conditions determines the final product.

Experimental Protocols

1. Oxidation to Bis(4-bromophenyl) sulfoxide

A general and efficient method for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide as the oxidant.

-

Procedure: In a dried reaction vessel, bis(4-bromophenyl) sulfide (0.25 mmol) is dissolved in methanol (2.0 mL). A catalytic amount of an appropriate catalyst, such as a perylene diimide (PDI) derivative (0.5 mol%), is added. The reaction vessel is then fitted with a balloon containing oxygen and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC)[1].

2. Oxidation to Bis(4-bromophenyl) sulfone

The complete oxidation to the sulfone can be achieved using stronger oxidizing agents or more forcing conditions. A common method involves the use of hydrogen peroxide in the presence of an acid catalyst.

-

Procedure: Diphenyl sulfoxide (0.138 mol) is mixed with glacial acetic acid (300 ml) and water (20 ml). Bromine (0.138 mol) is added dropwise over 15 minutes. The mixture is heated to 90°C and stirred for 3 hours, which forms bis(4-bromophenyl) sulfide in situ. Subsequently, a 30% hydrogen peroxide solution (50 ml) is added dropwise over 30 minutes. The reaction is stirred for an additional 2 hours. After cooling, the mixture is diluted with water (500 ml), and the crude product is filtered, washed with water, and dried to yield bis(4-bromophenyl) sulfone[2].

Quantitative Data for Oxidation Reactions

| Reactant | Product | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Diphenyl sulfoxide (forms Bis(4-bromophenyl) sulfide in situ) | Bis(4-bromophenyl) sulfone | 30% Hydrogen Peroxide | Glacial Acetic Acid, Water | 90 | 5 | 83 | 98 (GC) | [2] |

Experimental Workflow: Oxidation

Reduction of Bis(4-bromophenyl) sulfoxide

The reduction of the sulfoxide back to the sulfide is a valuable transformation, particularly in multi-step syntheses where the sulfoxide may have been used as a protecting or directing group.

Experimental Protocol

A general and chemoselective method for the reduction of sulfoxides utilizes diboron reagents.

-

Procedure: To a solution of the bis(4-bromophenyl) sulfoxide in an appropriate solvent, bis(catecholato)diboron (B2cat2) is added as the reducing agent. The reaction is stirred at room temperature and monitored by TLC. This method is notable for its high functional group tolerance, leaving halides, carbonyls, and nitriles intact[3][4].

Logical Relationship: Oxidation-Reduction Cycle

Carbon-Sulfur (C-S) Bond Cleavage

The cleavage of the C-S bond in diaryl sulfides opens up synthetic routes for the formation of new carbon-carbon or carbon-heteroatom bonds. This can be achieved under various conditions, including transition-metal-free methods.

Experimental Protocol

Visible light-triggered C-S bond cleavage provides a mild and efficient method.

-

Procedure: A solution of the diaryl sulfide (0.10 mmol), a suitable nucleophile (e.g., an arene, 0.15 mmol), and a photoredox catalyst in a solvent like acetonitrile is irradiated with visible light (e.g., 5 W blue LEDs) at room temperature for 24 hours. The reaction proceeds via the formation of a carbocation intermediate upon C-S bond cleavage[5].

Experimental Workflow: C-S Bond Cleavage and Functionalization

Coordination Chemistry

The sulfur atom in bis(4-bromophenyl) sulfide can act as a ligand to form coordination complexes with transition metals. While specific studies on bis(4-bromophenyl) sulfide complexes are not extensively reported, related disulfide compounds like bis(2-bromophenyl)disulfide have been shown to form octahedral complexes with transition metals such as Mn(II), Fe(II), Co(II), and Ni(II), where the disulfide acts as a monodentate ligand[6]. The synthesis of such complexes typically involves reacting the ligand with a metal salt in a suitable solvent.

Applications in Drug Development and Materials Science

The reactivity of the sulfide bridge in bis(4-bromophenyl) sulfide and its derivatives is of significant interest in several fields:

-

Medicinal Chemistry: The sulfone group, readily accessible through oxidation, is a key structural motif in many pharmaceuticals. The ability to introduce this functional group via the sulfide makes bis(4-bromophenyl) sulfide a valuable precursor.

-

Polymer Chemistry: Bis(4-bromophenyl) disulfide, a related compound, is used as a cross-linking agent in the production of thermosetting plastics and rubbers, imparting rigidity and stability. The thermolysis of bis(4-halophenyl) disulfides is a route for the synthesis of poly(arylene sulfide)s, which are high-performance polymers.

-

Organic Synthesis: The various transformations of the sulfide bridge allow for its use as a versatile synthetic handle for the construction of complex organic molecules.

Conclusion

The sulfide bridge in bis(4-bromophenyl) sulfide exhibits a rich and versatile reactivity, primarily centered around oxidation, reduction, and C-S bond cleavage. These transformations provide access to a range of valuable compounds, including sulfoxides and sulfones, and offer pathways for further functionalization. The detailed experimental protocols and workflows presented in this guide offer a practical resource for researchers and professionals in the fields of organic synthesis, drug development, and materials science, enabling the effective utilization of bis(4-bromophenyl) sulfide and its derivatives in their respective applications.

References

Methodological & Application

Application Notes and Protocols: Bis(4-bromophenyl) sulphide in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-bromophenyl) sulphide is a versatile building block in organic synthesis, primarily utilized in the construction of complex aromatic structures. Its two reactive bromine atoms allow for sequential or double cross-coupling reactions, making it a valuable precursor for the synthesis of polymers, functional materials, and pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds, is a key transformation for derivatizing this compound. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura reactions, targeting researchers, scientists, and professionals in drug development.

Applications in Synthesis

The primary applications of this compound in Suzuki-Miyaura cross-coupling reactions lie in two main areas:

-

Polymer Synthesis: As a bifunctional monomer, this compound can undergo Suzuki-Miyaura polycondensation with aromatic diboronic acids to produce poly(p-phenylene sulfide) (PPS) and its derivatives. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them valuable in the automotive, aerospace, and electronics industries.[1]

-

Synthesis of Diaryl Sulphide Derivatives: The sequential or double Suzuki-Miyaura coupling of this compound with various arylboronic acids provides access to a wide range of unsymmetrical and symmetrical bis(4-arylphenyl) sulfides. The diaryl sulfide scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities.[2][3]

Applications in Drug Development

The diaryl sulfide moiety is a common structural motif in a variety of therapeutic agents. While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the synthetic accessibility of diverse diaryl sulfides through the methods described herein makes this an attractive starting point for drug discovery programs. Diaryl sulfide-containing molecules have shown potential as:

-

Anticancer Agents: Certain diaryl sulfides have demonstrated selective activity against cancer cell lines, such as the MCF-7 breast cancer cell line.[2][4]

-

Enzyme Inhibitors: The biphenylsulfonamide scaffold, accessible through Suzuki coupling, has been explored for the development of aggrecanase-1 inhibitors, which are potential therapeutic agents for osteoarthritis.[5][6]

-

Modulators of Signaling Pathways: Organosulfur compounds, including diaryl sulfides, have been shown to modulate various signaling pathways involved in chronic diseases. For instance, diallyl sulfide is known to target cytochrome P450 2E1 and can influence pathways related to oxidative stress and inflammation.[2] Flavonoids, which can be incorporated into diaryl structures, are known modulators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Synthesis of Bis(4-arylphenyl) sulphide (Double Coupling)

This protocol describes the reaction of this compound with an excess of an arylboronic acid to achieve disubstitution.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents per bromide)

-

Solvent (e.g., 1,4-Dioxane)

-

Distilled water

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and the palladium catalyst (0.05 mmol).

-

Add the base (4.0 mmol) to the flask.

-

Add the solvent (e.g., 1,4-Dioxane, 10 mL) and distilled water (2.5 mL).

-

Stir the mixture at room temperature for 30 minutes to ensure proper mixing.

-

Heat the reaction mixture to 70–80 °C and stir for 18–22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired bis(4-arylphenyl) sulphide.

Protocol 2: Suzuki-Miyaura Polycondensation for Poly(p-phenylene sulfide) Derivatives

This protocol outlines the polymerization of this compound with a diboronic acid to form a poly(p-phenylene sulfide) derivative.

Reaction Scheme:

Materials:

-

This compound

-

Aromatic diboronic acid (1.0 equivalent)

-

Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos)

-

Base (e.g., K₂CO₃, 2.0 equivalents per bromide)

-

Solvent (e.g., Toluene or a mixture of THF/water)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel suitable for polymerization

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 mmol) and the aromatic diboronic acid (1.0 mmol) in the chosen solvent.

-

Add the base (4.0 mmol) to the mixture.

-

In a separate vial, prepare the palladium catalyst by mixing the palladium source and the phosphine ligand.

-

Add the catalyst solution to the monomer mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir for 24-48 hours. The polymer may precipitate out of solution as it forms.

-

After cooling, the polymer is typically isolated by filtration, washed with various solvents (e.g., water, methanol, acetone) to remove residual catalyst and monomers, and then dried under vacuum.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura reactions of similar aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [8] |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/H₂O | 70-80 | 18-22 | 80 | [8] |

| 3 | Bromobenzene | Phenylboronic acid | Pd/NiFe₂O₄ (0.1) | K₂CO₃ (2) | DMF/H₂O | 90 | 0.5 | 94 | [9] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis of Bis(4-arylphenyl) sulphide

This diagram outlines the key steps in the synthesis and purification of a bis(4-arylphenyl) sulphide.

Caption: Workflow for the synthesis of bis(4-arylphenyl) sulphide.

Conclusion

This compound is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of advanced polymers and diverse diaryl sulfide derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in materials science and drug discovery. Further optimization of reaction conditions will be key to unlocking the full synthetic potential of this important building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Diallyl Sulfide and Its Role in Chronic Diseases Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for the Palladium-Catalyzed Sonogashira Coupling of Bis(4-bromophenyl) sulfide

Authored for: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has found widespread application in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials.[3][4] The reaction generally proceeds under mild conditions, tolerates a variety of functional groups, and offers a direct route to the synthesis of substituted alkynes.[2][5]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Sonogashira coupling of bis(4-bromophenyl) sulfide with terminal alkynes. Bis(4-bromophenyl) sulfide serves as a useful difunctional building block, and its Sonogashira coupling allows for the synthesis of novel sulfur-containing conjugated materials and complex molecules with potential applications in medicinal chemistry and materials science. While aryl bromides are less reactive than the corresponding iodides, the Sonogashira coupling of these substrates can be achieved with high efficiency through careful optimization of the reaction conditions.[1][6]

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.[7]

The Palladium Cycle:

-

Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl bromide (bis(4-bromophenyl) sulfide) to form a palladium(II) intermediate.[6][8]

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[7][8]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[8]

The Copper Cycle:

-

Formation of Copper Acetylide: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[7][8] This step is crucial as it activates the alkyne for the subsequent transmetalation step.

A copper-free variant of the Sonogashira reaction also exists, where the deprotonation of the alkyne is believed to occur on the palladium center.[1]

Reaction Schematics and Workflow

Caption: General schematic of the Sonogashira coupling reaction.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Data Presentation: Typical Reaction Conditions

The efficiency of the Sonogashira coupling is influenced by several factors. The following tables summarize typical conditions for the coupling of aryl bromides.

Table 1: Typical Reaction Components and Conditions

| Parameter | Typical Range/Examples | Notes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%), PdCl₂(dppf) (1-5 mol%) | Pd(PPh₃)₂Cl₂ is often a reliable choice.[1] |

| Copper(I) Co-catalyst | CuI (1-10 mol%) | Essential for the copper-catalyzed pathway.[2] |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is commonly used and can sometimes serve as the solvent.[3][5] |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, Acetonitrile (MeCN) | Anhydrous and degassed solvents are crucial for optimal results.[9] |

| Temperature | Room temperature to 100 °C | Aryl bromides may require elevated temperatures compared to aryl iodides.[6] |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS until completion.[8] |

Table 2: Catalyst System Performance for Aryl Bromides

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields |

| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60-80 | Good to Excellent |

| Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80-100 | Good to Excellent |

| PdCl₂(dppf) / CuI | Cs₂CO₃ | DMF | 80-100 | Good |

| Copper-free: Pd(OAc)₂ / Ligand | Piperidine | MeCN | 65 | Variable, ligand dependent[10] |

Experimental Protocols

Materials and Reagents:

-

Bis(4-bromophenyl) sulfide

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

-

Copper(I) iodide (CuI)

-

Anhydrous base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Solvents for workup and purification (e.g., diethyl ether, ethyl acetate, hexane)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Protocol 1: General Procedure for Copper-Co-catalyzed Sonogashira Coupling

-

Reaction Setup:

-

To a dry Schlenk flask, add bis(4-bromophenyl) sulfide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 mmol), and copper(I) iodide (0.04-0.10 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous solvent (e.g., THF, 5-10 mL) and the amine base (e.g., triethylamine, 3.0-5.0 mmol) via syringe.

-

Stir the mixture for 10-15 minutes at room temperature.[8]

-

-

Addition of Alkyne:

-

Add the terminal alkyne (2.2-2.5 mmol for disubstitution) to the reaction mixture dropwise via syringe.

-

-

Reaction Progression:

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under the inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure coupled product.

-

Protocol 2: Copper-Free Sonogashira Coupling

-

Reaction Setup:

-

To a dry Schlenk flask, add bis(4-bromophenyl) sulfide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, as per literature recommendations).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous solvent (e.g., MeCN) and the base (e.g., piperidine, 3.0-5.0 mmol) via syringe.

-

Stir the mixture for 10-15 minutes at room temperature.

-

-

Addition of Alkyne:

-

Add the terminal alkyne (2.2-2.5 mmol for disubstitution) to the reaction mixture dropwise via syringe.

-

-

Reaction Progression and Work-up:

-

Follow steps 3 and 4 as described in Protocol 1. The ammonium chloride wash may not be as critical but is still good practice.

-

-

Purification:

-

Follow step 5 as described in Protocol 1.

-

Troubleshooting

-

Low or No Conversion:

-

Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

-

Increase the reaction temperature or prolong the reaction time.

-

Check the quality and activity of the catalyst.

-

Consider using a more reactive alkyne or a different palladium catalyst/ligand system.

-

-

Formation of Side Products (e.g., Glaser Coupling):

-

The homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly in the presence of copper.

-

Ensure the reaction is carried out under strictly anaerobic conditions.

-

Consider using a copper-free protocol.

-

-

Difficulty in Purification:

-

Optimize the chromatographic conditions for better separation.

-

Recrystallization may be an alternative purification method for solid products.

-

Safety Precautions

-

Palladium catalysts and organic solvents are toxic and flammable. Handle them in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction should be performed under an inert atmosphere as some reagents are air-sensitive.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.